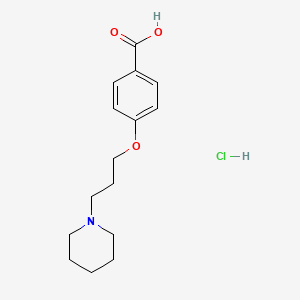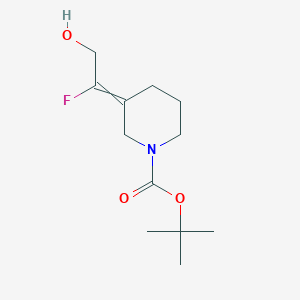
tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate” can be represented by the InChI code:1S/C10H16FNO3/c1-10 (2,3)15-9 (14)12-4-7 (5-12)8 (11)6-13/h13H,4-6H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The physical form of “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate” is oil . It has a molecular weight of 217.24 g/mol . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Related Compounds : Studies on the synthesis of compounds structurally similar to tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate have shown diverse methods and yields. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process involving acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015).
Characterization Techniques : Various characterization techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis have been used for compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Studies
- Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of similar compounds, revealing details such as molecular packing, hydrogen bonding patterns, and spatial arrangements. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Biological Applications
- Antibacterial and Anthelmintic Activity : Some structurally related compounds have been evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCGMXWLFIVGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
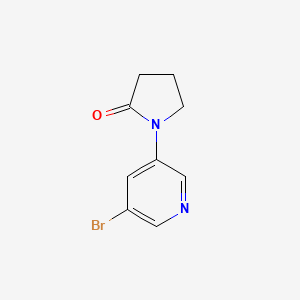



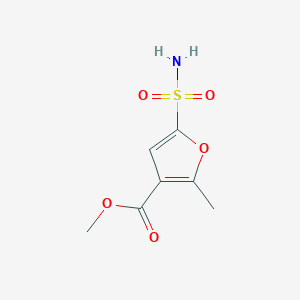

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)

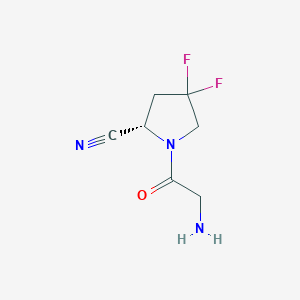

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)
